Cas no 6964-62-1 (NSC 66811)

NSC 66811 structure
Nome del prodotto:NSC 66811
Numero CAS:6964-62-1
MF:C23H20N2O
MW:340.417705535889
MDL:MFCD08823776
CID:526454
PubChem ID:354335381
NSC 66811 Proprietà chimiche e fisiche
Nomi e identificatori
-
- 8-Quinolinol,2-methyl-7-[phenyl(phenylamino)methyl]-
- Nsc66811
- 2-Methyl-7-[phenyl(phenylamino)methyl]-8-quinolinol
- 7-[anilino(phenyl)methyl]-2-methylquinolin-8-ol
- (2-methyl-7-[phenyl(phenylamino)methyl]-8-quinolinol)
- 2-methyl-7-[phenyl(phenylamino)methyl]quinolin-8-ol
- 7-(anilino(phenyl)methyl)-2-methyl-8-quinolinol
- 7-(Anilino(phenyl)-methyl)-2-methyl-8-quinolinol
- AC1L6NIN
- AC1Q79MP
- CHEMBL210778
- SureCN1241576
- 8-Hydroxy-2-methyl-7-[phenyl(phenylamino)methyl]quinoline
- NSC 66811
- AKOS003020553
- DTXSID30290119
- SCHEMBL1241576
- SB73070
- L10087
- 2-methyl-7-(phenyl-phenylamino)methyl) quinolin-8-ol
- M2390
- VU0452053-1
- MFCD08823776
- CS-0003665
- 6964-62-1
- BCP07490
- NSC-66811
- MDM2 Inhibitor II
- AKOS016050521
- HY-14967
- AS-68998
- MDM2 Antagonist II
- 2-methyl-7-(phenyl(phenylamino)methyl)quinolin-8-ol
- BDBM31206
- DS-009289
-
- MDL: MFCD08823776
- Inchi: InChI=1S/C23H20N2O/c1-16-12-13-18-14-15-20(23(26)22(18)24-16)21(17-8-4-2-5-9-17)25-19-10-6-3-7-11-19/h2-15,21,25-26H,1H3
- Chiave InChI: WEENRMPCSWFMTE-UHFFFAOYSA-N
- Sorrisi: OC1=C2N=C(C)C=CC2=CC=C1C(C3=CC=CC=C3)NC4=CC=CC=C4
Proprietà calcolate
- Massa esatta: 340.1577
- Massa monoisotopica: 340.157563266g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 26
- Conta legami ruotabili: 4
- Complessità: 430
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 45.2Ų
- XLogP3: 5.4
Proprietà sperimentali
- Densità: 1.235±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 143.0 to 147.0 deg-C
- Punto di ebollizione: 529.5±45.0°C at 760 mmHg
- Solubilità: Insuluble (2.1E-3 g/L) (25 ºC),
- PSA: 45.15
- λmax: 250(EtOH)(lit.)
NSC 66811 Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Condizioni di conservazione:0-10°C
NSC 66811 Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21578-25 mg |
NSC 66811 |
6964-62-1 | 96.94% | 25mg |
¥1794.00 | 2022-02-28 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M2390-100MG |
NSC 66811 |
6964-62-1 | >98.0%(GC) | 100mg |
¥590.00 | 2024-04-15 | |
MedChemExpress | HY-14967-10mM*1 mL in DMSO |
NSC 66811 |
6964-62-1 | 98.12% | 10mM*1 mL in DMSO |
¥880 | 2024-07-20 | |
Ambeed | A183021-10mg |
2-Methyl-7-(phenyl(phenylamino)methyl)quinolin-8-ol |
6964-62-1 | 98% | 10mg |
$79.0 | 2025-02-19 | |
SHENG KE LU SI SHENG WU JI SHU | sc-311507-10mg |
NSC 66811, |
6964-62-1 | 10mg |
¥1196.00 | 2023-09-05 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N97760-100mg |
NSC 66811 |
6964-62-1 | 95% | 100mg |
¥1044.0 | 2024-07-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD389224-100mg |
2-Methyl-7-(phenyl(phenylamino)methyl)quinolin-8-ol |
6964-62-1 | 95% | 100mg |
¥988.0 | 2024-04-18 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21578-2 mg |
NSC 66811 |
6964-62-1 | 96.94% | 2mg |
¥481.00 | 2022-02-28 | |
Chemenu | CM117255-10mg |
8-Hydroxy-2-methyl-7-[phenyl(phenylamino)methyl]quinoline |
6964-62-1 | 95% | 10mg |
$205 | 2024-07-24 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M862586-100mg |
2-Methyl-7-[phenyl(phenylamino)methyl]-8-quinolinol |
6964-62-1 | ≥98% | 100mg |
¥3,748.50 | 2022-09-01 |
NSC 66811 Letteratura correlata
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Rekha Sharma,Ramesh Maragani,Rajneesh Misra New J. Chem., 2018,42, 882-890
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
6964-62-1 (NSC 66811) Prodotti correlati
- 946311-03-1(8-(4-methylphenyl)-4-oxo-N-(2-phenylethyl)-4H,6H,7H,8H-imidazo2,1-c1,2,4triazine-3-carboxamide)
- 1234904-97-2(N-{1-(cyclopropanesulfonyl)piperidin-4-ylmethyl}-3,3-diphenylpropanamide)
- 2034524-72-4(N-[2-[(Tetrahydro-2H-pyran-4-yl)thio]ethyl]benzamide)
- 852399-84-9(2-chloro-N-(3-fluorophenyl)methyl-N-methylpropanamide)
- 2248371-51-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-propyl-1,3-oxazole-4-carboxylate)
- 2640976-14-1(2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine)
- 68133-78-8(trans-2-Hexen-1-yl Phenylacetate)
- 2034564-24-2(N-(2-{2,3'-bithiophene-5-yl}ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1215910-88-5(2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]pyridine)
- 15898-42-7(Sodium 4-cyanobenzene-1-sulfinate)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:6964-62-1)NSC 66811

Purezza:99%
Quantità:100mg
Prezzo ($):165.0